6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol
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Overview
Description
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine core with a methyl group at the 6th position and a hydroxyl group at the 8th position. It has garnered significant interest in the fields of medicinal and synthetic chemistry due to its potential biological activities and versatile chemical properties.
Mechanism of Action
Target of Action
It’s worth noting that naphthyridines, a class of compounds to which this molecule belongs, have been found to exhibit a variety of pharmacological activities, including anticancer, anti-hiv, anti-microbial, analgesic, anti-inflammatory, and antioxidant activities . The specific targets would depend on the functional groups attached to the naphthyridine core .
Mode of Action
The specific and differential functionalization of the naphthyridine core leads to specific activity .
Biochemical Pathways
Given the broad range of activities exhibited by naphthyridines, it can be inferred that multiple biochemical pathways could be affected, leading to downstream effects .
Result of Action
Based on the known activities of naphthyridines, it can be inferred that the compound could potentially have a range of effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
It is known that naphthyridines, the class of compounds to which it belongs, have a wide range of pharmacological activities such as anticancer, anti-HIV, anti-microbial, analgesic, anti-inflammatory and anti-oxidant activities . The specific and differential functionalization of the naphthyridine core leads to specific activity .
Cellular Effects
Naphthyridines have been shown to have a variety of effects on different types of cells, particularly cancer cells . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Naphthyridines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of a mixture of glacial acetic acid (HOAc) and hydrochloric acid (HCl) to induce indolization, leading to the formation of the desired naphthyridine structure .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. Industrial processes may involve continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Substitution: The hydroxyl group at the 8th position can participate in substitution reactions, forming various substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to achieve substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield naphthyridine-8-one derivatives, while substitution reactions can produce a variety of alkylated or acylated compounds.
Scientific Research Applications
6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.
Comparison with Similar Compounds
1,6-Naphthyridine: Shares a similar core structure but differs in the position of the nitrogen atoms.
1,5-Naphthyridine: Another isomer with distinct chemical properties and biological activities.
Uniqueness: 6-Methyl-1,2,3,4-tetrahydro-1,7-naphthyridin-8-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl and hydroxyl groups contribute to its versatility in chemical synthesis and potential therapeutic applications.
Properties
IUPAC Name |
6-methyl-2,3,4,7-tetrahydro-1H-1,7-naphthyridin-8-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-6-5-7-3-2-4-10-8(7)9(12)11-6/h5,10H,2-4H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJLWVGYRBPZEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=O)N1)NCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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